molecular formula C28H21ClN2OS B7542899 N-(1,3-benzothiazol-2-yl)-N-(3-chloro-4-methylphenyl)-2-(4-phenylphenyl)acetamide

N-(1,3-benzothiazol-2-yl)-N-(3-chloro-4-methylphenyl)-2-(4-phenylphenyl)acetamide

Cat. No.: B7542899
M. Wt: 469.0 g/mol
InChI Key: OPJDMWKELYYKSI-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-N-(3-chloro-4-methylphenyl)-2-(4-phenylphenyl)acetamide is a complex organic compound featuring a benzothiazole core, a chloro-methyl phenyl group, and a phenylphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced phenyl or benzothiazole derivatives.

  • Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including antibacterial and antifungal properties.

  • Medicine: Potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Application in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)benzamide: Similar core structure but lacks the chloro-methyl phenyl group.

  • N-(3-chloro-4-methylphenyl)acetamide: Similar phenyl group but lacks the benzothiazole core.

Uniqueness: The uniqueness of N-(1,3-benzothiazol-2-yl)-N-(3-chloro-4-methylphenyl)-2-(4-phenylphenyl)acetamide lies in its combination of structural elements, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(3-chloro-4-methylphenyl)-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClN2OS/c1-19-11-16-23(18-24(19)29)31(28-30-25-9-5-6-10-26(25)33-28)27(32)17-20-12-14-22(15-13-20)21-7-3-2-4-8-21/h2-16,18H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJDMWKELYYKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2=NC3=CC=CC=C3S2)C(=O)CC4=CC=C(C=C4)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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